molecular formula C10H6FNO3 B1609012 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid CAS No. 618383-51-0

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

Cat. No. B1609012
M. Wt: 207.16 g/mol
InChI Key: FFZWHPBPXYQOSJ-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is a unique chemical compound provided to early discovery researchers . It is usually in solid form . The IUPAC name for this compound is 5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid .


Synthesis Analysis

The synthesis of isoxazoles, including “5-(4-Fluorophenyl)isoxazole-4-carboxylic acid”, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . A specific synthesis procedure for a similar compound involves heating a mixture of the compound’s ethyl ester and lithium hydroxide in tetrahydrofuran and water under reflux.


Molecular Structure Analysis

The molecular formula of “5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is C10H6FNO3 . Its molecular weight is 207.16 g/mol . The InChI code for this compound is 1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) .


Physical And Chemical Properties Analysis

“5-(4-Fluorophenyl)isoxazole-4-carboxylic acid” is a solid compound . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives, synthesized from compounds related to 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid, demonstrated significant antimicrobial and antitubercular activities. These compounds were assessed against various bacterial strains and Mycobacterium tuberculosis H37Rv, showing potential as leads for developing new antimicrobial agents (Shingare et al., 2018).

Decarboxylative Fluorination

In a study focused on the decarboxylative fluorination of heteroaromatic carboxylic acids, including those related to isoxazole, a transition-metal-free method was developed. This approach enables the synthesis of fluorinated compounds, which are valuable in pharmaceutical chemistry and material science due to their enhanced stability and bioavailability (Yuan et al., 2017).

Antitumor Activity

Isoxazolyl- and isothiazolylcarbamides derived from compounds structurally similar to 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid have shown high antitumor activity. These findings suggest the potential of these derivatives in enhancing the efficacy of cytostatic drugs used in medical practice, offering a promising route for cancer therapy development (Potkin et al., 2014).

Fluorescence and Sensing Applications

Research into the fluorescence properties of carbon dots revealed that organic fluorophores related to isoxazole derivatives play a significant role as fluorescence origins. This study opens new avenues for the application of isoxazole-based compounds in the development of fluorescent materials with high quantum yields, suitable for bioimaging and sensing applications (Shi et al., 2016).

Synthesis of Functionalized Isoxazoles

A comprehensive investigation into the synthesis of 5-fluoroalkyl-substituted isoxazoles, starting from halogenoximes, showcased a variety of methods for generating isoxazole building blocks. These derivatives are pivotal in the synthesis of complex molecules for pharmaceutical and agrochemical applications, demonstrating the versatility and importance of isoxazole chemistry (Chalyk et al., 2019).

Safety And Hazards

This compound is classified as a combustible solid . It may cause skin and eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment as required .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZWHPBPXYQOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395541
Record name 5-(4-fluorophenyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

CAS RN

618383-51-0
Record name 5-(4-Fluorophenyl)-4-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618383-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-fluorophenyl)isoxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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